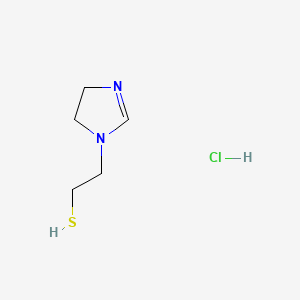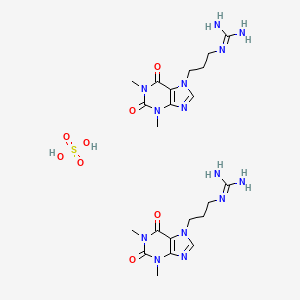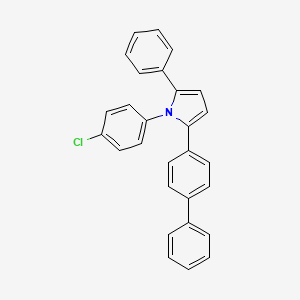
2-(1,1'-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pirrol, 2-(1,1’-bifenil)-4-il-1-(4-clorofenil)-5-fenil- es un compuesto orgánico complejo que pertenece a la familia del pirrol. Los pirroles son compuestos aromáticos heterocíclicos de cinco miembros con un átomo de nitrógeno. Este compuesto específico se caracteriza por su estructura única, que incluye grupos bifenilo, clorofenilo y fenilo unidos al anillo de pirrol. La presencia de estos sustituyentes confiere propiedades químicas y físicas distintas al compuesto, lo que lo hace interesante en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1H-Pirrol, 2-(1,1’-bifenil)-4-il-1-(4-clorofenil)-5-fenil- típicamente implica reacciones orgánicas de múltiples pasos. Un método común es la ciclización de precursores apropiados en condiciones controladas. Por ejemplo, la reacción puede comenzar con la formación de un derivado de bifenilo, seguido de la introducción de grupos clorofenilo y fenilo a través de reacciones de sustitución. El paso final a menudo implica ciclización para formar el anillo de pirrol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de catalizadores, condiciones de reacción optimizadas y reactores de flujo continuo pueden mejorar la eficiencia y el rendimiento del proceso. Los principios de la química verde, como el uso de disolventes no tóxicos y métodos de bajo consumo energético, también se consideran para minimizar el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
1H-Pirrol, 2-(1,1’-bifenil)-4-il-1-(4-clorofenil)-5-fenil- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos de pirrol correspondientes.
Reducción: Las reacciones de reducción pueden llevar a la formación de derivados de pirrol reducidos.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en diferentes posiciones en el anillo de pirrol y sus sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y compuestos organometálicos en diversas condiciones, incluidos medios ácidos o básicos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de pirrol, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales, lo que lleva a una variedad de derivados.
Aplicaciones Científicas De Investigación
1H-Pirrol, 2-(1,1’-bifenil)-4-il-1-(4-clorofenil)-5-fenil- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas y materiales más complejos.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones y mecanismos biológicos.
Medicina: La investigación sobre sus posibles propiedades terapéuticas, como las actividades antiinflamatorias o anticancerígenas, está en curso.
Industria: Puede utilizarse en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de 1H-Pirrol, 2-(1,1’-bifenil)-4-il-1-(4-clorofenil)-5-fenil- implica su interacción con objetivos moleculares y vías dentro de los sistemas biológicos. El compuesto puede unirse a receptores o enzimas específicos, modulando su actividad. Esta interacción puede conducir a diversos efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de transducción de señales. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el contexto de la investigación.
Comparación Con Compuestos Similares
Compuestos similares
- 1H-Pirrol, 2-(1,1’-bifenil)-4-il-1-fenil-5-(4-clorofenil)
- 1H-Pirrol, 2-(1,1’-bifenil)-4-il-1-(4-bromofenil)-5-fenil-
- 1H-Pirrol, 2-(1,1’-bifenil)-4-il-1-(4-metoxifenil)-5-fenil-
Unicidad
1H-Pirrol, 2-(1,1’-bifenil)-4-il-1-(4-clorofenil)-5-fenil- es único debido a la disposición específica de sus sustituyentes. La presencia del grupo clorofenilo, en particular, confiere propiedades electrónicas y estéricas distintas, influyendo en su reactividad e interacciones.
Propiedades
Número CAS |
91307-00-5 |
|---|---|
Fórmula molecular |
C28H20ClN |
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-phenyl-5-(4-phenylphenyl)pyrrole |
InChI |
InChI=1S/C28H20ClN/c29-25-15-17-26(18-16-25)30-27(23-9-5-2-6-10-23)19-20-28(30)24-13-11-22(12-14-24)21-7-3-1-4-8-21/h1-20H |
Clave InChI |
JZEUINUQLUMQIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




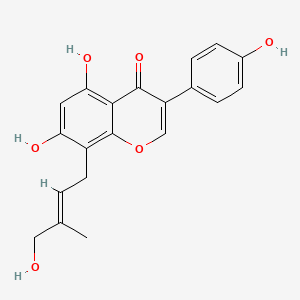

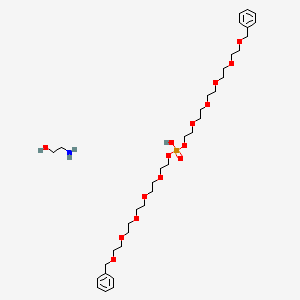
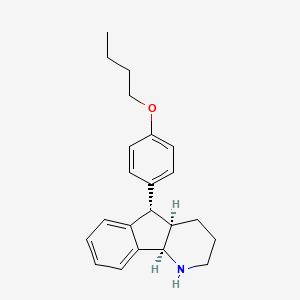
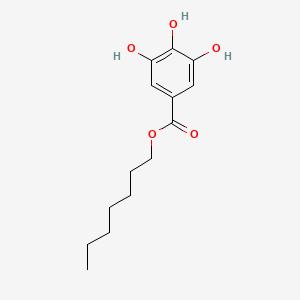

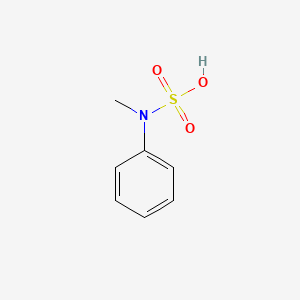
![oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one](/img/structure/B12713846.png)
